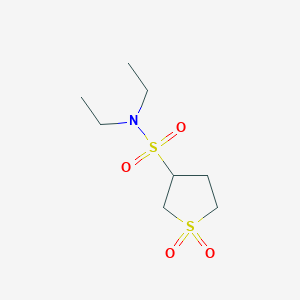![molecular formula C19H17N5S B241818 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins, including topoisomerase II, tyrosine kinases, and β-secretase.
Biochemical and Physiological Effects
Studies have shown that 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experimental settings.
Orientations Futures
There are several future directions for the study of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of more efficient synthesis methods to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, there is a need for more in-depth studies to determine the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential applications in various fields of scientific research. Its broad range of potential applications and its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the viral load in infected cells make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and its potential limitations and toxicity.
Méthodes De Synthèse
The synthesis of 3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-pyridyl)hydrazinecarbothioamide with 5,6,7,8-tetrahydro-2-naphthalenemethanamine in the presence of triethylamine and chloroform. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antimicrobial, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease and for its role in neuroprotection.
Propriétés
Nom du produit |
3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H17N5S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-pyridin-2-yl-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17N5S/c1-2-6-15-11-13(8-9-14(15)5-1)12-17-23-24-18(21-22-19(24)25-17)16-7-3-4-10-20-16/h3-4,7-11H,1-2,5-6,12H2 |
Clé InChI |
DBSQCMPJTRCNSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)


![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)







![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)